Propafenone vs. Flecainide: Quantitative Rank Order of Proarrhythmic Risk in Isolated Perfused Rabbit Hearts
In a quantitative comparative analysis of proarrhythmic risk using isolated perfused rabbit hearts with epicardial mapping (256 unipolar leads), propafenone demonstrated a significantly lower arrhythmogenic risk than flecainide. The study established a rank order of arrhythmogenic risk as flecainide > propafenone > quinidine > ajmaline > disopyramide > procainamide > mexiletine = lidocaine > sotalol [1]. Flecainide markedly enhanced dispersion of the activation-recovery interval (ARI), an effect that propafenone exhibited to a lesser degree. Notably, the addition of propranolol reduced flecainide-induced ARI dispersion, suggesting that propafenone's intrinsic β-blocking activity may contribute to its more favorable proarrhythmic profile relative to flecainide [1].
| Evidence Dimension | Arrhythmogenic risk rank order (disturbance of epicardial activation) |
|---|---|
| Target Compound Data | Rank 2 (after flecainide, before quinidine) |
| Comparator Or Baseline | Flecainide (Rank 1, highest risk); Quinidine (Rank 3); Sotalol (Rank 8, lowest) |
| Quantified Difference | Flecainide > Propafenone > Quinidine > Ajmaline > Disopyramide > Procainamide > Mexiletine = Lidocaine > Sotalol |
| Conditions | Isolated perfused rabbit hearts; increasing drug concentrations corresponding to low, medium, and high therapeutic ranges; epicardial activation mapping (256 unipolar leads) |
Why This Matters
For procurement in safety pharmacology and toxicology screening programs, this rank-order data identifies propafenone as possessing a measurably lower proarrhythmic liability than flecainide, informing compound selection for in vitro cardiac safety panels.
- [1] Dhein S, Müller A, Gerwin R, Klaus W. Comparative study on the proarrhythmic effects of some antiarrhythmic agents. Circulation. 1993;87(2):617-630. doi:10.1161/01.CIR.87.2.617. View Source
